Antimycobacterial Efficacy: Evocarpine Direct Activity vs. Evodiamine and Rutaecarpine Antagonism
In a head-to-head comparison against Mycobacterium tuberculosis H37Rv and multidrug-resistant (MDR) clinical isolates, evocarpine demonstrates direct antimycobacterial activity, whereas the indoloquinazoline alkaloids evodiamine and rutaecarpine not only exhibit weaker or no inhibition but actively antagonize evocarpine's effect. The study reports that evodiamine shows an MIC of 10 mg/L against H37Rv, rutaecarpine is inactive, and their combination with evocarpine results in Fractional Inhibitory Concentration Indices (FICI) between 5 and 9, indicative of marked antagonism [1]. This data explicitly contraindicates the use of evocarpine in the presence of these co-occurring alkaloids and underscores its distinct, unmodulated mechanism.
| Evidence Dimension | Antimycobacterial Activity (MIC) and Interaction (FICI) |
|---|---|
| Target Compound Data | Direct antimycobacterial effect; FICI values 5-9 (in combination with evodiamine/rutaecarpine) [1] |
| Comparator Or Baseline | Evodiamine: MIC = 10 mg/L (H37Rv); Rutaecarpine: Inactive (H37Rv) [1] |
| Quantified Difference | FICI > 4 (Antagonism) vs. Additive (FICI = 1) or Synergistic (FICI < 1) interactions [1] |
| Conditions | In vitro; M. tuberculosis H37Rv and MDR clinical isolates [1] |
Why This Matters
Procurement of pure evocarpine is essential to avoid the antagonistic interference documented for its indoloquinazoline co-constituents, ensuring reliable and reproducible antimycobacterial screening data.
- [1] Hochfellner C, Evangelopoulos D, Zloh M, Wube A, Guzman JD, McHugh TD, Kunert O, Bhakta S, Bucar F. Antagonistic effects of indoloquinazoline alkaloids on antimycobacterial activity of evocarpine. J Appl Microbiol. 2015;118(4):864-872. View Source
